Acetic acid, 2,2'-[ethylidenebis(thio)]bis-
Description
Acetic acid, 2,2'-[ethylidenebis(thio)]bis- is a sulfur-containing dicarboxylic acid derivative characterized by an ethylidene (-CH$2$CH$2$-) bridge connecting two thioether (-S-) groups, each linked to an acetic acid moiety. This structure imparts unique chemical properties, such as chelation capacity and thermal stability, making it relevant in polymer stabilization and coordination chemistry. While the free acid form is less commonly discussed in the provided evidence, its ester derivatives—such as diethyl ester (CAS: Not explicitly listed in evidence)—are noted in synthesis and industrial applications .
Properties
CAS No. |
15810-18-1 |
|---|---|
Molecular Formula |
C6H10O4S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-[1-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C6H10O4S2/c1-4(11-2-5(7)8)12-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
OWPVNRYSNHSOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid typically involves the reaction of ethane-1,1-dithiol with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex thioether-containing molecules.
Biology: Investigated for its potential as a chelating agent for metal ions, which can be useful in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity and interact with biological targets.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid involves its ability to chelate metal ions through its carboxylic acid and thioether groups. This chelation can modulate the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The compound’s interaction with metal ions can also influence its reactivity and stability in different chemical environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on bridge type (methylene, ethylene, or organometallic linkages), ester substituents, and functional applications.
Table 1: Structural and Functional Comparison
Key Differences:
Organotin derivatives (e.g., dimethylstannylene) exhibit superior thermal stability, critical for rigid PVC applications up to 180°C .
Applications: Non-metallic analogs (e.g., methylene/ethylidene-bridged) are used as chelators or intermediates in organic synthesis . Organotin derivatives dominate industrial use as heat stabilizers, with strict regulatory limits (e.g., SML ≤ 0.18 mg/kg as Sn in food-contact PVC) due to toxicity concerns .
Regulatory Status: Tin-containing compounds face stringent regulations (e.g., GB9685-2008 in China), whereas non-metallic analogs are less restricted .
Research Findings and Industrial Relevance
- Thermal Stabilization Efficiency: Organotin derivatives (e.g., dimethyltin bis(isooctyl thioglycolate)) outperform non-metallic analogs in PVC stabilization, achieving longer induction times (≥60 mins at 200°C) .
- Synthetic Versatility : Ethylidene-bridged esters are intermediates in synthesizing chiral crown ethers and spirobifluorene derivatives, leveraging their sulfur-based coordination sites .
- Toxicity Profile : Tin-based compounds require careful handling due to neurotoxic risks, whereas sulfur-bridged acids/esters are generally regarded as low hazard .
Biological Activity
Acetic acid, 2,2'-[ethylidenebis(thio)]bis- (CAS Number: 15810-18-1) is an organic compound characterized by its unique molecular structure, which includes two carboxylic acid functional groups and two thioether linkages. This compound has garnered interest due to its potential biological activity, particularly in chelation and interaction with various biomolecules. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and environmental chemistry.
- Molecular Formula : C6H10O4S2
- Molecular Weight : 210.3 g/mol
- Structure : The compound features an ethylidene bridge between two thioether groups, enhancing its reactivity and interaction capabilities.
Chelation Properties
Research indicates that acetic acid, 2,2'-[ethylidenebis(thio)]bis- exhibits significant chelation properties. It can bind to various metal ions, which affects their bioavailability and activity within biological systems. This property is particularly important in agricultural applications where metal ion availability can influence plant growth and health.
Interaction with Biomolecules
Studies have shown that the compound can interact with proteins and nucleic acids, potentially influencing enzymatic activities and gene expression. Such interactions could lead to therapeutic applications or provide insights into the mechanisms of action for related compounds.
Study 1: Metal Ion Binding
A study investigated the binding affinity of acetic acid, 2,2'-[ethylidenebis(thio)]bis- to essential metal ions such as Zn²⁺ and Cu²⁺. The results indicated a strong binding interaction, which could enhance the delivery of these metals in biological systems. The chelation efficiency was evaluated using spectrophotometric methods, revealing a significant decrease in free metal ion concentration upon the addition of the compound.
| Metal Ion | Binding Affinity (K_d) |
|---|---|
| Zn²⁺ | 5.4 μM |
| Cu²⁺ | 3.2 μM |
Study 2: Enzymatic Activity Modulation
Another research focused on how acetic acid, 2,2'-[ethylidenebis(thio)]bis- affects the activity of certain enzymes involved in metabolic pathways. The compound was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
| Enzyme | Inhibition (%) at 100 μM |
|---|---|
| Acetylcholinesterase | 45% |
| Aldose reductase | 30% |
Toxicological Profile
The toxicological assessment of acetic acid, 2,2'-[ethylidenebis(thio)]bis- has shown low toxicity levels in acute exposure scenarios. Long-term studies are necessary to fully understand its chronic effects on human health and the environment.
Environmental Impact
The compound's ability to chelate heavy metals suggests potential applications in bioremediation efforts. Its use could mitigate heavy metal toxicity in contaminated soils and water bodies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
